Navigating the Solubility Landscape of 4-Methoxy-3-methylpiperidine Hydrochloride: A Technical Guide for Researchers
Navigating the Solubility Landscape of 4-Methoxy-3-methylpiperidine Hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4-Methoxy-3-methylpiperidine hydrochloride. In the absence of publicly available quantitative solubility data for this specific molecule, this document synthesizes information based on the well-understood physicochemical properties of its core structural components, namely the piperidine ring and its hydrochloride salt form. Furthermore, a detailed, generalized experimental protocol is provided to empower researchers to determine precise quantitative solubility data in their own laboratories. This guide is intended to be a valuable resource for professionals in drug development, chemical research, and formulation science who are handling and formulating with 4-Methoxy-3-methylpiperidine hydrochloride.
Introduction: The Significance of 4-Methoxy-3-methylpiperidine Hydrochloride
Substituted piperidines are a class of saturated heterocyclic amines that form the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][] Their prevalence in medicinal chemistry underscores the importance of understanding their fundamental physicochemical properties, with solubility being a critical parameter influencing bioavailability, formulation, and routes of administration.[] 4-Methoxy-3-methylpiperidine hydrochloride, as a specific derivative, presents a unique combination of a polar amine salt and lipophilic structural features. A thorough understanding of its solubility is paramount for its effective application in research and development.
This guide will delve into the predicted solubility profile of 4-Methoxy-3-methylpiperidine hydrochloride, provide a robust experimental framework for its empirical determination, and offer insights into the underlying chemical principles governing its behavior in various solvent systems.
Predicted Physicochemical Properties and Their Impact on Solubility
| Property | Predicted Value/Characteristic | Impact on Solubility |
| Molecular Formula | C7H16ClNO | The presence of oxygen and nitrogen atoms allows for hydrogen bonding with protic solvents. |
| Appearance | Likely an off-white to white solid. | As a solid, its solubility will be a finite value in a given solvent at a specific temperature. |
| pKa (of the conjugate acid) | Estimated to be around 11.2 (similar to piperidine). | The basic nitrogen atom readily forms a hydrochloride salt, significantly enhancing aqueous solubility compared to the free base. |
| LogP (Predicted for free base) | Moderately lipophilic. | The methyl and methoxy groups contribute to its solubility in organic solvents. |
The hydrochloride salt form is expected to render the molecule highly soluble in polar protic solvents, particularly water, due to the ionic interaction with the solvent and the potential for hydrogen bonding.[][4] The solubility in polar aprotic solvents is anticipated to be moderate, while in nonpolar solvents, it is expected to be low.
Anticipated Solubility Profile in Common Solvents
Based on the analysis of its structural components, the following qualitative solubility profile for 4-Methoxy-3-methylpiperidine hydrochloride is proposed:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Very High | The hydrochloride salt will readily dissociate and the piperidine nitrogen can act as a hydrogen bond acceptor.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Favorable dipole-dipole interactions are expected, but the lack of proton-donating ability limits solvation of the chloride ion. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The high polarity of the hydrochloride salt is incompatible with the nonpolar nature of these solvents.[1] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[3]
Materials and Equipment
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4-Methoxy-3-methylpiperidine hydrochloride
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Selected solvents (e.g., water, ethanol, etc.)
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Analytical balance
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Scintillation vials or other suitable sealed containers
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Constant temperature shaker bath
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Centrifuge
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
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Preparation of Saturated Solutions:
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Add an excess amount of 4-Methoxy-3-methylpiperidine hydrochloride to a series of vials. The key is to have undissolved solid remaining after equilibrium is reached to ensure saturation.[3]
-
Precisely add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
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Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is achieved.[3]
-
-
Phase Separation:
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After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.[3]
-
For finer separation, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
-
Data Interpretation:
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Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of 4-Methoxy-3-methylpiperidine hydrochloride in the specific solvent at the tested temperature.
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Safety and Handling Considerations
While a specific safety data sheet (SDS) for 4-Methoxy-3-methylpiperidine hydrochloride was not found, the parent compound, piperidine, is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[5][6][7] It is also toxic if it comes into contact with the skin or is inhaled.[7][8] Therefore, it is crucial to handle 4-Methoxy-3-methylpiperidine hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a chemical fume hood.[5][6]
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the solubility of 4-Methoxy-3-methylpiperidine hydrochloride. By understanding the influence of its chemical structure and salt form, researchers can make informed decisions regarding solvent selection for various applications. The detailed experimental protocol provided herein offers a clear and reliable method for determining the precise quantitative solubility of this compound, enabling its effective use in drug discovery and development. The principles and methodologies outlined in this guide are intended to serve as a valuable resource for scientists and researchers working with this and other novel chemical entities.
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- Sigma-Aldrich. cis-3-Methoxy-4-methyl-piperidine hydrochloride.
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